2-(Pyridin-4-yl)ethane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

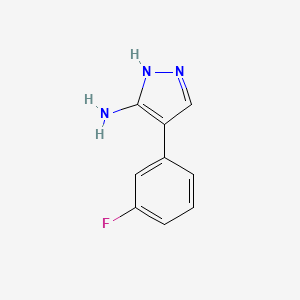

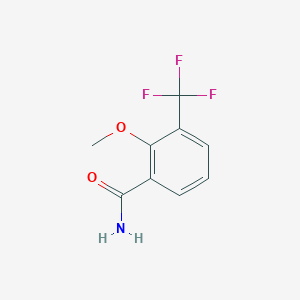

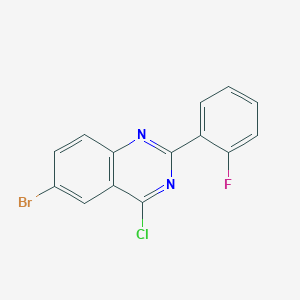

“2-(Pyridin-4-yl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 205.66 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen

DNA Photo-cleavage Agents

Sulfonyloxyl radicals generated from p-pyridine sulfonyl ethanone oxime derivatives, related to 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride, are found to be effective DNA photo-cleavage agents. These compounds exhibit significant DNA cleaving ability and interact with DNA probably through non-classical intercalation, suggesting potential biotechnological and medical applications (Andreou et al., 2016).

Ruthenium-Catalyzed Remote Sulfonylation

A ruthenium-catalyzed sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides, including derivatives of this compound, is described. The process involves C-H bond activation and highlights the potential for novel sulfonylation methodologies in organic synthesis (Ramesh & Jeganmohan, 2017).

Catalysis in Organic Synthesis

Novel ionic liquids like sulfonic acid functionalized pyridinium chloride have been synthesized and characterized, demonstrating their efficiency as catalysts in organic synthesis. This includes applications in the solvent-free synthesis of complex organic compounds, showing the versatility of derivatives of this compound in catalysis (Moosavi-Zare et al., 2013).

Material Science Applications

Research into novel fluorinated polyamides containing pyridine and sulfone moieties, synthesized using derivatives of this compound, has shown promising results. These polyamides demonstrate excellent solubility, high thermal stability, and potential for use in high-performance materials (Liu et al., 2013).

Transition-Metal-Free Amination

The transition-metal-free amination of pyridine-2-sulfonyl chloride and related N-heterocycles using magnesium amides, derived from compounds like this compound, showcases an innovative approach in organic synthesis. This method allows for the creation of a range of functionalized pyridines, highlighting the compound's utility in complex chemical transformations (Balkenhohl et al., 2017).

Safety and Hazards

“2-(Pyridin-4-yl)ethane-1-sulfonyl chloride” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The compound has the hazard statement H314, meaning it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Eigenschaften

IUPAC Name |

2-pyridin-4-ylethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRBCKHWPNHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595442 |

Source

|

| Record name | 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252670-82-9 |

Source

|

| Record name | 4-Pyridineethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252670-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)